molecular formula C11H22N2S B216359 N-cyclopentyl-N'-isopentylthiourea

N-cyclopentyl-N'-isopentylthiourea

Cat. No.: B216359
M. Wt: 214.37 g/mol
InChI Key: ZLOYQVOUZNZCGV-UHFFFAOYSA-N
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Description

N-cyclopentyl-N'-isopentylthiourea is a thiourea derivative characterized by a thiocarbonyl (C=S) group flanked by two substituted amine groups: a cyclopentyl moiety and an isopentyl (3-methylbutyl) chain. Thioureas are sulfur-containing analogs of ureas, where the oxygen atom in the carbonyl group is replaced by sulfur. This structural modification enhances their ability to act as ligands in coordination chemistry and imparts distinct biological and physicochemical properties, such as increased lipophilicity and redox activity compared to ureas .

Properties

Molecular Formula

C11H22N2S

Molecular Weight

214.37 g/mol

IUPAC Name

1-cyclopentyl-3-(3-methylbutyl)thiourea

InChI

InChI=1S/C11H22N2S/c1-9(2)7-8-12-11(14)13-10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H2,12,13,14)

InChI Key

ZLOYQVOUZNZCGV-UHFFFAOYSA-N

SMILES

CC(C)CCNC(=S)NC1CCCC1

Canonical SMILES

CC(C)CCNC(=S)NC1CCCC1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Thiourea derivatives vary significantly based on the substituents attached to the nitrogen atoms. Below is a comparative analysis of N-cyclopentyl-N'-isopentylthiourea with structurally related compounds:

Compound Substituents Key Functional Groups Molecular Formula Notable Properties
This compound Cyclopentyl, isopentyl (3-methylbutyl) Thiocarbonyl (C=S), alkyl chains C₁₁H₂₂N₂S High lipophilicity due to branched alkyl groups; potential for metal coordination .
N-Neopentyl-N'-phenylthiourea
(CAS 15093-39-7)
Neopentyl (2,2-dimethylpropyl), phenyl Thiocarbonyl, aromatic ring C₁₂H₁₈N₂S Steric hindrance from neopentyl group; phenyl enhances π-π interactions .
N-Benzoyl-N′-4-cyanophenylthiourea
(From )
Benzoyl, 4-cyanophenyl Aroyl, cyano, thiocarbonyl C₁₅H₁₁N₃OS Electrochemically active (nitro/cyano reduction); antimicrobial applications .
Pencycuron
(N-((4-chlorophenyl)methyl)-N-cyclopentyl-N'-phenylurea)
Chlorophenyl, cyclopentyl, phenyl (urea) Urea (C=O), aryl halide C₂₀H₂₂ClN₃O Fungicide; lacks thiocarbonyl group, reducing redox activity compared to thioureas .

Key Comparative Insights

Lipophilicity and Solubility: The cyclopentyl and isopentyl groups in this compound confer higher lipophilicity than analogs like N-Benzoyl-N′-4-cyanophenylthiourea, which contains polar cyano and aroyl groups. This property may enhance membrane permeability in biological systems .

Electrochemical Activity: Thioureas with electron-withdrawing groups (e.g., nitro, cyano) exhibit measurable reduction potentials in cyclic voltammetry (e.g., -1.2 V for nitro groups in N-(4-nitrobenzoyl)-N′-4-cyanophenylthiourea) . In contrast, this compound’s alkyl substituents suggest lower redox activity, aligning with its likely role as a ligand or stabilizer rather than an electrochemical sensor.

Biological Activity :

  • Aroyl thioureas (e.g., N-Benzoyl derivatives) demonstrate antibacterial and antifungal properties due to their ability to disrupt microbial membranes or enzyme function . This compound’s alkyl groups may limit such activity but could improve bioavailability in hydrophobic environments.
  • Urea analogs like pencycuron () lack the thiocarbonyl group, reducing their metal-binding capacity but enhancing stability as agrochemicals .

Coordination Chemistry :

  • Thioureas are versatile ligands for transition metals (e.g., Cu²⁺, Zn²⁺). The branched alkyl groups in this compound may stabilize metal complexes through steric effects, whereas aromatic thioureas (e.g., N-phenyl derivatives) rely on π-backbonding interactions .

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